molecular formula C9H6ClN3 B139613 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 150613-50-6

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B139613
CAS No.: 150613-50-6
M. Wt: 191.62 g/mol
InChI Key: XAMQWUSDVFFTGA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the second position and a carbonitrile group at the sixth position of the benzimidazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the chloromethyl group: The benzimidazole core is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride.

    Introduction of the carbonitrile group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can undergo oxidation reactions to form benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and photophysical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole-5-carbonitrile
  • 2-(Chloromethyl)-1H-benzo[d]imidazole-4-carbonitrile

Uniqueness

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups, which can influence its reactivity and biological activity. This unique structure allows for the development of specialized derivatives with tailored properties for various applications.

Properties

IUPAC Name

2-(chloromethyl)-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQWUSDVFFTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618726
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150613-50-6
Record name 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.42 g of 3,4-diaminobenzonitrile and 4.06 g of ethyl chloroacetoimidate hydrochloride were dissolved in 100 ml of ethanol, and the solution was refluxed under heating for 3 hours. After cooling and distilling off the solvent, the resulting residue was dissolved in ethyl acetate, washed with water, and then dried. After distilling off the solvent, the crystals thus precipitated were collected by filtration to obtain 2.7 g of 2-chloromethyl-5-benzimidazolecarbonitrile.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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